molecular formula C15H20FNO2 B5500417 N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide

Cat. No.: B5500417
M. Wt: 265.32 g/mol
InChI Key: XXYUKAQRDIBDET-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide is an organic compound with a molecular formula of C15H20FNO This compound is characterized by the presence of a cyclohexane ring, a carboxamide group, and a 4-fluorophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Batch or continuous flow reactors
  • Automated control systems to maintain optimal reaction conditions
  • Purification steps such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral medium
  • Reduction: Lithium aluminum hydride in anhydrous ether
  • Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide

Major Products Formed

  • Oxidation: Formation of carboxylic acids or ketones
  • Reduction: Formation of alcohols or amines
  • Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]cyclopentanecarboxamide
  • N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide is unique due to its specific combination of a cyclohexane ring, a carboxamide group, and a 4-fluorophenoxyethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYUKAQRDIBDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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